Urapidil-d4 Hydrochloride
Description
Conceptual Framework of Isotopic Substitution in Chemical Biology and Pharmaceutical Analysis
Isotopic substitution is founded on the principle that isotopes of an element, while differing in neutron count and therefore atomic mass, share the same number of protons and electrons. icm.edu.pl This ensures that their chemical reactivity remains nearly identical. rsc.org In the context of chemical biology and pharmaceutical analysis, this means a deuterated compound will interact with biological targets, such as receptors and enzymes, in a manner that is virtually indistinguishable from its non-labeled counterpart. studysmarter.co.uk The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is a cornerstone of mechanistic studies and has significant implications for a drug's metabolic stability. symeres.comresearchgate.net
Significance of Deuterated Analogues in Contemporary Drug Discovery and Development Research
The use of deuterated analogues has become indispensable in modern drug discovery and development, offering profound advantages in both understanding a drug's mechanism of action and ensuring the accuracy of its measurement in biological samples. nih.govslideshare.net
Role in Mechanistic Investigations
The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical reactions, including the metabolic pathways of drugs. By strategically placing deuterium (B1214612) at sites on a molecule that are known or suspected to undergo metabolic transformation, researchers can determine if the breaking of a C-H bond is a rate-limiting step in the metabolism of that drug. libretexts.org If the deuterated analogue exhibits a slower rate of metabolism compared to the parent compound, it provides strong evidence that the deuterated position is a key site of metabolic activity. symeres.com This information is invaluable for designing new drug candidates with improved metabolic profiles. researchgate.net
Contribution to Analytical Precision in Quantitative Studies
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. wisdomlib.orgclearsynth.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis. scioninstruments.com Because a deuterated internal standard is chemically identical to the analyte being measured, it experiences the same variations, such as loss during extraction or fluctuations in instrument response. pubcompare.ai This co-elution and similar ionization behavior allow for highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. clearsynth.comnih.gov This level of analytical rigor is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. metsol.com
Overview of Urapidil (B1196414) and the Rationale for Deuterium Labeling
Urapidil is a medication that exhibits a dual mechanism of action, making it a subject of significant research interest. clinicaltrials.eupatsnap.com It acts as an antagonist at α1-adrenergic receptors and as an agonist at 5-HT1A serotonin (B10506) receptors. patsnap.comresearchgate.net This unique pharmacological profile contributes to its effects on blood pressure and has prompted extensive investigation into its cardiovascular and metabolic effects. ahajournals.orgnih.gov
Specific Utility of Urapidil-d4 Hydrochloride in Research Contexts
This compound, a deuterated version of urapidil, is a critical tool in the research of its parent compound. scbt.comsynzeal.com Its primary application is as an internal standard in bioanalytical methods for the quantification of urapidil in biological samples. innovareacademics.ininnovareacademics.in The four deuterium atoms on the piperazine (B1678402) ring provide a distinct mass difference, allowing for its clear differentiation from the unlabeled urapidil in mass spectrometry. innovareacademics.in This ensures the high level of accuracy and precision required for pharmacokinetic studies. researchgate.net By enabling reliable measurement of urapidil concentrations, this compound facilitates a deeper understanding of the drug's absorption, distribution, metabolism, and excretion, which is fundamental to its ongoing research and development. scbt.comnih.gov
Properties
CAS No. |
1794979-63-7 |
|---|---|
Molecular Formula |
C20H30ClN5O3 |
Molecular Weight |
427.966 |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI Key |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Synonyms |
6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation
Strategies for Selective Deuteration in Complex Organic Molecules
The introduction of deuterium (B1214612) into complex structures like pharmaceuticals necessitates methods that are highly selective and compatible with various functional groups. assumption.eduthieme-connect.com General approaches have evolved from classical methods using simple deuterated building blocks to advanced catalytic techniques that enable late-stage modifications. nih.govthieme-connect.comrsc.org
A foundational strategy for synthesizing deuterated molecules involves the use of simple, commercially available deuterated precursors. rsc.orgnih.gov This bottom-up approach incorporates deuterium at an early stage, using deuterated reagents or starting materials in conventional organic synthesis pathways. nih.gov Common deuterated precursors include deuterium oxide (D₂O), deuterated solvents, deuterated methyl iodide (CD₃I), and deuterated sodium borohydride (B1222165) (NaBD₄). rsc.orgnih.gov
Catalytic Hydrogen-Deuterium Exchange (HDX) represents a more advanced and atom-economical approach, allowing for the direct replacement of C-H bonds with C-D bonds in a pre-existing molecule. thieme-connect.comnih.gov These methods are particularly valuable for late-stage deuteration of complex molecules, avoiding the need for multi-step de novo synthesis. thieme-connect.com
Several categories of catalytic HDX exist:
Acid- and Base-Catalyzed Exchange : These are among the earliest developed methods and rely on pH-dependent enolization or related mechanisms. nih.gov Deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can effectively deuterate aromatic systems, including amines and amides, often following standard electrophilic aromatic substitution patterns. nih.gov Base-catalyzed exchange is efficient for exchanging acidic protons, such as those adjacent to carbonyl groups, through keto-enol tautomerism. nih.gov However, these methods can require harsh conditions, limiting their compatibility with sensitive functional groups. thieme-connect.com
Transition Metal-Catalyzed Exchange : This has emerged as a powerful tool for selective deuteration under milder conditions. researchgate.net Catalysts based on palladium (Pd), platinum (Pt), and ruthenium (Ru) are commonly employed. assumption.eduthieme-connect.commdpi.com For example, heterogeneous catalysts like Pt/C or Pd/C can facilitate deuterium incorporation into arylamines using D₂O as the deuterium source at moderate temperatures. mdpi.com Ruthenium catalysts have shown efficacy in deuterating carbon atoms adjacent to nitrogen atoms in amines. assumption.edunih.gov These methods can be highly regioselective, sometimes guided by directing groups within the substrate, or can proceed non-directedly on arenes and heteroarenes. thieme-connect.com
Photocatalytic and Electrocatalytic Methods : Representing the cutting edge of deuteration chemistry, these techniques offer mild reaction conditions that preserve sensitive functional groups. assumption.edursc.org Photocatalysis can enable deuterium addition to amines and aryl groups, often proceeding through radical pathways. assumption.eduresearchgate.net Electrocatalytic methods, using electrodes made of materials like ruthenium, can achieve reductive deuteration of nitrogen-containing heterocycles using D₂O as the deuterium source, providing a pathway to deuterated saturated rings like piperazine (B1678402). bohrium.comacs.org
Precursor-Based Deuteration Techniques
Specific Synthesis of Urapidil-d4 Hydrochloride
The synthesis of this compound is a precise process designed to introduce four deuterium atoms at specific locations within the Urapidil (B1196414) molecular structure. This isotopically labeled version is crucial as an internal standard for bioanalytical methods that quantify the parent drug in biological matrices. researchgate.netinnovareacademics.in
The chemical name for Urapidil-d4 is 6-((3-(4-(2-Methoxyphenyl)piperazin-1-yl-2,2,6,6-d4)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. synzeal.com This nomenclature explicitly identifies the location of the four deuterium atoms. They are positioned on the two carbon atoms of the piperazine ring that are directly adjacent to the secondary amine, specifically at the C2 and C6 positions.
This specific deuteration pattern is confirmed by mass spectrometry. innovareacademics.ininnovareacademics.in In UPLC-MS/MS analysis, the mass transition ion-pair for non-deuterated Urapidil is m/z 388.2 → 190.1. innovareacademics.ininnovareacademics.in For Urapidil-d4, the transition is m/z 392.2 → 190.1. innovareacademics.ininnovareacademics.in The 4-unit increase in the precursor ion mass (from 388.2 to 392.2) directly corresponds to the incorporation of four deuterium atoms in place of four hydrogen atoms. innovareacademics.ininnovareacademics.in
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Difference | Reference |
|---|---|---|---|---|
| Urapidil | 388.2 | 190.1 | N/A | innovareacademics.ininnovareacademics.in |
| Urapidil-d4 | 392.2 | 190.1 | +4 | innovareacademics.ininnovareacademics.in |
A known synthesis of Urapidil involves the coupling of two key intermediates: 1-(2-methoxyphenyl)piperazine (B120316) and 6-(3-chloropropyl)-1,3-dimethyl uracil (B121893). google.com To produce the d4 analogue, the deuteration would be performed on the piperazine intermediate before the final coupling step.
A plausible synthetic sequence is as follows:
Synthesis of 1-(2-methoxyphenyl)piperazine-d4: This deuterated intermediate is the cornerstone of the synthesis. It can be prepared via catalytic hydrogen-deuterium exchange on 1-(2-methoxyphenyl)piperazine. Using a catalyst such as platinum oxide (Adam's catalyst) in a D₂O medium can facilitate the selective exchange of protons on the carbon atoms alpha to the nitrogen in the piperazine ring. nih.gov Alternatively, an electrocatalytic reductive deuteration of a suitable pyrazine (B50134) precursor could yield a deuterated piperazine core. bohrium.com
Coupling Reaction: The deuterated intermediate, 1-(2-methoxyphenyl)piperazine-d4, is then reacted with 6-(3-chloropropyl)-1,3-dimethyl uracil. This nucleophilic substitution reaction, where the secondary amine of the piperazine displaces the chloride on the propyl chain, forms the backbone of the Urapidil-d4 molecule. google.com This reaction may be catalyzed by a palladium-based system to ensure high yield and selectivity. google.com
Formation of Hydrochloride Salt: The resulting Urapidil-d4 free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate the final product, this compound. google.com
Rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of the final product and its key intermediates.
Purification: Standard chromatographic techniques are employed for purification. The deuterated intermediates and the final Urapidil-d4 base would likely be purified using column chromatography on silica (B1680970) gel. researchgate.net The final hydrochloride salt can be further purified by recrystallization from an appropriate solvent system. The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC), with methods validated to separate the main compound from any potential impurities or degradation products. researchgate.netresearchgate.net
Characterization: A combination of analytical techniques is used to confirm the structure and isotopic labeling.
| Technique | Purpose | Expected Result for Urapidil-d4 |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | A molecular ion peak corresponding to the mass of Urapidil-d4 (C₂₀H₂₅D₄N₅O₃), which is 4 units higher than unlabeled Urapidil. innovareacademics.in |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise location of deuterium atoms and overall structure. | ¹H NMR: Disappearance or significant reduction of proton signals corresponding to the C2 and C6 positions of the piperazine ring. ²H NMR: Appearance of a signal confirming deuterium presence at the specified piperazine positions. ¹³C NMR: The signals for the deuterated carbons (C2 and C6) will appear as multiplets with attenuated intensity due to C-D coupling. |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity. | A single major peak indicating high purity. The retention time should be nearly identical to that of unlabeled Urapidil. researchgate.netresearchgate.net |
Advanced Analytical Methodologies Employing Urapidil D4 Hydrochloride
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary goal is the accurate and precise measurement of an analyte's concentration in a biological matrix, such as plasma or urine. researchgate.net Urapidil-d4 Hydrochloride is specifically employed as an internal standard in methods designed to quantify Urapidil (B1196414). innovareacademics.ininnovareacademics.inresearchgate.net
Principles of Stable Isotope Labeled Internal Standard (SIL-IS) Methodology
The Stable Isotope Labeled Internal Standard (SIL-IS) methodology is considered the gold standard in quantitative mass spectrometry. chromatographyonline.comchromatographyonline.com This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to both the calibration standards and the unknown samples before any sample processing. researchgate.netacanthusresearch.com The SIL-IS, in this case, Urapidil-d4, is chemically identical to the analyte, Urapidil, but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). acanthusresearch.com
Because the SIL-IS and the analyte are nearly identical chemically, they are expected to behave in the same manner during sample preparation steps (e.g., extraction, derivatization) and during chromatographic separation and mass spectrometric detection. acanthusresearch.comwaters.com The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. acanthusresearch.com Quantification is then based on the ratio of the mass spectrometric response of the analyte to that of the SIL-IS. waters.com This ratiometric measurement is key to the methodology's success, as it corrects for variations that can occur during the analytical process. mdpi.com
Key characteristics of an ideal SIL-IS include:
Label Stability: The isotopic labels must be placed in positions on the molecule where they will not be lost or exchanged with protons from the solvent or matrix. acanthusresearch.com
Sufficient Mass Difference: The mass of the SIL-IS must be different enough from the analyte to prevent spectral overlap. acanthusresearch.com
High Isotopic Purity: The SIL-IS should be substantially free of the unlabeled analyte to ensure accurate quantification, especially at low concentrations. acanthusresearch.comwaters.com
Enhancement of Analytical Accuracy and Reproducibility in Complex Biological Matrices
Biological matrices such as plasma and urine are inherently complex and variable, containing numerous endogenous components like salts, lipids, and proteins. mdpi.comomicsonline.org These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." chromatographyonline.commdpi.com Matrix effects can lead to either ion suppression or enhancement, causing under- or overestimation of the analyte concentration and compromising the accuracy and reproducibility of the analysis. chromatographyonline.comagilexbiolabs.com
The use of a SIL-IS like this compound is the most effective way to compensate for these matrix effects. chromatographyonline.comwaters.com Since the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. waters.commdpi.com This effectively normalizes the measurement, correcting for:
Variability in sample extraction and recovery: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the SIL-IS. researchgate.netwaters.com
Fluctuations in instrument performance: Changes in injection volume or mass spectrometer sensitivity will affect both the analyte and the SIL-IS equally. nih.gov
Matrix effects: The SIL-IS mimics the behavior of the analyte in the presence of co-eluting matrix components, thereby canceling out the impact on quantification. researchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of drugs like Urapidil in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Separation Optimization for Urapidil and this compound
The goal of chromatographic separation in this context is to separate Urapidil and its internal standard, Urapidil-d4, from endogenous matrix components to minimize interference and ensure accurate detection. researchgate.net
The choice of the stationary phase (the column) and the mobile phase (the solvent that moves through the column) is critical for achieving good chromatographic resolution and peak shape. For the analysis of Urapidil, a moderately polar compound, reversed-phase high-performance liquid chromatography (HPLC) is typically used. sielc.com
Stationary Phase: C18 (octadecylsilane) columns are frequently selected for the separation of Urapidil and Urapidil-d4. innovareacademics.ininnovareacademics.innih.govresearchgate.net These columns have a nonpolar stationary phase that retains the analytes based on their hydrophobicity. Specific columns used in published methods include Betasil-C18 (50mm x 4.6mm, 5µm), Phenomenex C18 (4.6 × 50 mm, 5 µm), and Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm). innovareacademics.innih.govresearchgate.net An InertSustain C8 column has also been utilized in stability-indicating methods. researchgate.netcolab.ws
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. The organic solvent (e.g., acetonitrile (B52724) or methanol) is the strong, eluting solvent, while the aqueous component is the weak solvent. Adjusting the ratio of these solvents controls the retention and elution of the analytes. researchgate.net To improve peak shape and ionization efficiency in the mass spectrometer, additives like formic acid or buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly included in the mobile phase. nih.govresearchgate.net
The following table summarizes mobile phase compositions used in various studies for Urapidil analysis.
| Organic Phase | Aqueous Phase | Reference(s) |
| Acetonitrile: Methanol (70:30, v/v) | 10mM Ammonium Formate (pH ~4.5) | innovareacademics.ininnovareacademics.in |
| Acetonitrile | 0.1% Formic Acid | nih.gov |
| Acetonitrile | Water | researchgate.netresearchgate.net |
| Acetonitrile | 50 mM Ammonium Dihydrogen Phosphate, Triethanolamine (pH 5.5) | researchgate.net |
| Methanol | 10mM Ammonium Formate (pH 3.6) | dntb.gov.ua |
For complex samples, a gradient elution program is often superior to an isocratic one (where the mobile phase composition is constant). lcms.cz Gradient elution involves changing the composition of the mobile phase during the analytical run, typically by increasing the proportion of the strong organic solvent. lcms.cz This allows for the efficient elution of a wide range of compounds, improving peak resolution and shortening the total run time. lcms.cz
A typical gradient program for Urapidil analysis starts with a lower percentage of the organic solvent to retain the analytes on the column while allowing more polar interferences to wash out. The percentage of the organic solvent is then increased to elute Urapidil and Urapidil-d4, followed by a high-organic wash to clean the column and a re-equilibration step at the initial conditions before the next injection. innovareacademics.ininnovareacademics.in
An example of a gradient elution program used for the analysis of Urapidil is detailed in the table below.
Table: Example of a Gradient Elution Program
| Step | Time (minutes) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|---|
| 0 | 0.0 | 0.5 | 40 | 60 |
| 1 | 0.2 | 0.5 | 40 | 60 |
| 2 | 0.6 | 0.5 | 60 | 40 |
| 3 | 1.2 | 0.5 | 60 | 40 |
| 4 | 1.4 | 0.5 | 40 | 60 |
| 5 | 2.5 | 0.5 | 40 | 60 |
Mobile Phase A: Acetonitrile:Methanol (70:30, v/v); Mobile Phase B: 10mM Ammonium Formate. Adapted from innovareacademics.inresearchgate.net.
This optimized chromatographic method, combined with the use of this compound as an internal standard and sensitive MS/MS detection, enables the development of highly reliable and accurate methods for pharmacokinetic studies. innovareacademics.ininnovareacademics.inresearchgate.net
Stationary Phase Selection and Mobile Phase Composition
Mass Spectrometric Detection Parameters
The development of a robust LC-MS/MS method for the quantification of urapidil relies on the optimization of mass spectrometric parameters to achieve high sensitivity and specificity. This compound, with its distinct mass-to-charge ratio (m/z), allows for precise differentiation from the unlabeled analyte, while exhibiting similar chromatographic and ionization behavior.
Electrospray ionization (ESI) in the positive ion mode is a commonly employed technique for the analysis of urapidil and its deuterated internal standard, this compound. innovareacademics.inresearchgate.net This technique is well-suited for polar molecules like urapidil, which can be readily protonated to form positively charged ions in the ESI source. In one validated method, ESI in the positive mode was chosen after observing inconsistent signals in the atmospheric pressure chemical ionization (APCI) mode. innovareacademics.in The ESI source parameters are optimized to maximize the generation of the protonated molecular ions, [M+H]+, for both urapidil and Urapidil-d4. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry for quantitative analysis. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. For the analysis of urapidil using Urapidil-d4 as an internal standard, specific MRM transitions are selected to ensure the unambiguous identification and quantification of both compounds.
In a detailed study, the precursor ions for urapidil and Urapidil-d4 were identified as their protonated molecules, [M+H]+. innovareacademics.in The following MRM transitions were optimized and selected for the analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urapidil | 388.2 | 190.1 |
| Urapidil-d4 | 392.2 | 190.1 |
| Data sourced from a validated UPLC-MS/MS method for urapidil quantification in human plasma. innovareacademics.inresearchgate.net |
The selection of these transitions provides a high degree of specificity, minimizing the potential for interference from other components in the biological matrix. innovareacademics.in
The specificity of the MRM assay is further enhanced by the careful selection and characterization of the product ions. During method development, multiple potential fragment ions are often evaluated for both the analyte and the internal standard. For urapidil, precursor ion m/z 388.2 was observed to fragment into product ions with m/z values of 190.1, 205.3, and 233.3. innovareacademics.in Similarly, the precursor ion for Urapidil-d4 (m/z 392.2) yielded product ions at m/z 190.1, 200.1, and 237.2. innovareacademics.in
The most abundant and stable product ion is typically chosen for the MRM transition to maximize sensitivity. In the case of both urapidil and Urapidil-d4, the product ion at m/z 190.1 was selected due to its predominance and specificity. innovareacademics.inresearchgate.net This shared fragment ion arises from a common fragmentation pathway of the piperazine (B1678402) moiety, while the four-mass unit difference in the precursor ions, due to the deuterium labeling, ensures the distinct identification of the analyte and the internal standard. innovareacademics.in The purity of the Urapidil-d4 was also confirmed to ensure no significant interference at the retention time of the analyte. innovareacademics.in
Multiple Reaction Monitoring (MRM) Transition Selection
Method Validation Parameters for Quantitative Analysis
A crucial aspect of any quantitative bioanalytical method is its rigorous validation to ensure its reliability and reproducibility. The use of this compound as an internal standard is integral to achieving the stringent validation requirements set by regulatory authorities.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of urapidil in human plasma using Urapidil-d4 as an internal standard, calibration curves are constructed by plotting the peak area ratio of urapidil to Urapidil-d4 against the nominal concentration of urapidil.
A validated method demonstrated excellent linearity over a concentration range of 5.201 ng/mL to 1501.188 ng/mL for urapidil in human plasma. innovareacademics.in The calibration curves were consistently linear, with a correlation coefficient (r) of ≥ 0.9980. innovareacademics.in A weighting factor of 1/concentration² was employed to maintain homogeneity of variance across the calibration range. innovareacademics.in
Calibration Curve Parameters for Urapidil Analysis
| Parameter | Value |
|---|---|
| Linearity Range | 5.201 - 1501.188 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9980 |
| Weighting Factor | 1/concentration² |
Data from a validated UPLC-MS/MS method. innovareacademics.in
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. These parameters are assessed at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations.
In a study validating a method for urapidil in human plasma with Urapidil-d4 as the internal standard, both intra-run and inter-run precision and accuracy were found to be well within the accepted limits of ±15% (and ±20% for the LLOQ). innovareacademics.in The intra-run precision was reported to be ≤1.34%, with an accuracy of ≤2.23%. innovareacademics.in The inter-run precision was ≤3.00%, and the accuracy was ≤3.18%. innovareacademics.in
Precision and Accuracy Data for Urapidil Quantification
| Quality Control Level | Intra-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Precision (%RSD) | Inter-run Accuracy (%RE) |
|---|---|---|---|---|
| LLOQ (5.201 ng/mL) | 0.91 | -0.88 | N/A | N/A |
| Low QC (14.962 ng/mL) | ≤1.34 | ≤2.23 | ≤3.00 | ≤3.18 |
| Medium QC (610.679 ng/mL) | ≤1.34 | ≤2.23 | ≤3.00 | ≤3.18 |
| High QC (1197.409 ng/mL) | ≤1.34 | ≤2.23 | ≤3.00 | ≤3.18 |
%RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error. Data adapted from a validated UPLC-MS/MS method. innovareacademics.in
The excellent precision and accuracy achieved in these studies underscore the effectiveness of this compound as an internal standard in compensating for analytical variability and ensuring the reliability of quantitative results. innovareacademics.ininnovareacademics.inresearchgate.netresearchgate.net
Recovery Evaluation
In quantitative bioanalytical methods, determining the extraction recovery of the analyte and the internal standard is paramount for assessing the efficiency and consistency of the sample preparation process. This compound is instrumental in this evaluation.
One validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for urapidil in human plasma reported a mean recovery of 96.04% for Urapidil-d4. innovareacademics.ininnovareacademics.in This high and consistent recovery demonstrates the effectiveness of the solid-phase extraction (SPE) procedure employed. innovareacademics.ininnovareacademics.in The study compared the peak areas of the extracted internal standard from spiked plasma samples to those of unextracted standard solutions at equivalent concentrations. researchgate.net
The following table summarizes the recovery data from a key study:
| Compound | Mean Recovery (%) | Precision (%RSD) |
| Urapidil | 95.43 | 7.98 |
| Urapidil-d4 | 96.04 | N/A |
Data sourced from a UPLC-MS/MS method for urapidil quantification in human plasma. innovareacademics.ininnovareacademics.in
The close agreement in recovery percentages between urapidil and its deuterated internal standard, Urapidil-d4, underscores the latter's suitability for compensating for variability during the extraction process.
Selectivity and Matrix Effects
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting substances from the biological matrix, pose a significant challenge in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to mitigate these effects.
In a UPLC-MS/MS method, the selectivity was confirmed by analyzing blank human plasma from different donors to ensure no endogenous interferences were present at the retention times of urapidil and Urapidil-d4. innovareacademics.in Furthermore, the method's selectivity was challenged by spiking common concomitant drugs such as ranitidine, paracetamol, ibuprofen, and aspirin (B1665792) into the plasma samples; no interference was observed. innovareacademics.in
The matrix factor for Urapidil-d4 was calculated by comparing its peak response in post-extraction spiked samples to its response in a neat solution. innovareacademics.ininnovareacademics.in The relative standard deviation (RSD) of the internal standard-normalized matrix factor across different lots of plasma is a key indicator of the method's ability to compensate for matrix variability. For a validated method, the %RSD for the internal standard-normalized matrix factor was found to be ≤7.33%, indicating that Urapidil-d4 effectively compensated for matrix-induced ionization variability. innovareacademics.ininnovareacademics.in
The mass transition pairs used for monitoring urapidil and Urapidil-d4 are crucial for selectivity. In one study, the selected transitions were m/z 388.2 → 190.1 for urapidil and m/z 392.2 → 190.1 for Urapidil-d4. innovareacademics.ininnovareacademics.in The use of a specific product ion for the internal standard ensures that it does not interfere with the quantification of the analyte. innovareacademics.ininnovareacademics.in
Alternative Analytical Techniques Utilizing this compound (e.g., GC-MS)
While LC-MS/MS is the predominant technique for the quantification of urapidil in biological fluids, gas chromatography-mass spectrometry (GC-MS) represents an alternative approach. wikipedia.org this compound is intended for use as an internal standard for the quantification of urapidil by either GC- or LC-mass spectrometry. clearsynth.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. The high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org The structural properties of urapidil may require derivatization to increase its volatility and thermal stability for GC-MS analysis. In such cases, Urapidil-d4 would undergo the same derivatization process, ensuring it accurately reflects the analytical behavior of the unlabeled drug.
Although specific applications of GC-MS for urapidil quantification using Urapidil-d4 are not extensively detailed in recent literature, the principle remains a viable analytical strategy. GC-MS is considered a "gold standard" for forensic substance identification and is widely used in anti-doping analysis. wikipedia.org A headspace GC method has been developed for the detection of genotoxic impurities like benzene (B151609) and chloroethane (B1197429) in urapidil hydrochloride active pharmaceutical ingredient (API), demonstrating the utility of GC in the quality control of the drug substance. orientjchem.org
Investigative Applications in Pre Clinical Pharmacological Research
Molecular and Cellular Mechanism of Action Studies (Theoretical and in vitro)
The unique properties of Urapidil-d4 hydrochloride facilitate detailed exploration of its molecular and cellular activities, particularly in understanding its interaction with key receptors and subsequent intracellular signaling events.
Urapidil (B1196414) exhibits a distinct pharmacological profile, acting as an antagonist at α1-adrenergic receptors (α1-ARs) and as a partial agonist at the serotonin (B10506) 5-HT1A receptor. caymanchem.comnih.govmedchemexpress.comwikipedia.org This dual action is central to its therapeutic effects. Pre-clinical studies have focused on quantifying its binding affinity and selectivity for these and other receptors.
Urapidil demonstrates a high affinity for α1-adrenoceptors and 5-HT1A receptors. caymanchem.comnih.gov It binds selectively to α1- over α2-adrenoceptors and to 5-HT1A over 5-HT1B and 5-HT2 receptors. caymanchem.com For instance, in rat cortex, the IC50 values for α1- and α2-ARs were 0.74 µM and 42 µM, respectively, while for 5-HT1A, 5-HT1B, and 5-HT2 receptors, the IC50 values were 0.4 µM, 20.4 µM, and >10 µM, respectively. caymanchem.com Urapidil also shows weak antagonist activity at β1-adrenoceptors. caymanchem.comwikipedia.org The 5-methyl derivative of urapidil has been noted for its selectivity towards α1A-adrenoceptors. taylorandfrancis.com
The deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic studies to accurately quantify urapidil concentrations. clearsynth.comresearchgate.net Its nearly identical chemical properties to urapidil, but distinct mass, allow for precise measurement in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresearchgate.net This is crucial for establishing accurate receptor binding affinity data for the parent compound.
Interactive Data Table: Receptor Binding Affinities of Urapidil
| Receptor Subtype | Binding Affinity (IC50/pA2) | Species/Tissue | Reference |
|---|---|---|---|
| α1-Adrenoceptor | IC50: 0.74 µM | Rat Cortex | caymanchem.com |
| α2-Adrenoceptor | IC50: 42 µM | Rat Cortex | caymanchem.com |
| 5-HT1A Receptor | IC50: 0.4 µM | Rat Cortex | caymanchem.com |
| 5-HT1B Receptor | IC50: 20.4 µM | Rat Cortex | caymanchem.com |
| 5-HT2 Receptor | IC50: >10 µM | Rat Cortex | caymanchem.com |
| β1-Adrenoceptor | pA2: 6.05 | Isolated Rat Atria | caymanchem.com |
Urapidil's interaction with α1-adrenoceptors and 5-HT1A receptors initiates a cascade of intracellular events. As a postsynaptic α1-adrenoceptor antagonist, urapidil inhibits the vasoconstrictor effects of catecholamines. nih.gove-lactancia.orgnih.gov This blockade prevents the activation of phospholipase C and the subsequent increase in intracellular inositol (B14025) phosphates and diacylglycerol, which are key signaling molecules for smooth muscle contraction.
The agonistic activity of urapidil at central 5-HT1A receptors contributes to a decrease in sympathetic outflow. taylorandfrancis.comwikipedia.org Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. caymanchem.comwikipedia.org Studies have shown that urapidil inhibits forskolin-stimulated cAMP accumulation in calf hippocampus, a functional model for 5-HT1A receptor activity, with an EC50 of 390 nM. caymanchem.com This central action is believed to be a key reason why urapidil does not typically cause reflex tachycardia, a common side effect of other α1-blockers. wikipedia.org Furthermore, urapidil has been observed to counteract autophagy by reducing the levels of the autophagosome marker LC3B and caspase-3. wikipedia.org
In the context of receptor interaction models, this compound's primary role is that of a stable isotope-labeled internal standard. clearsynth.commedchemexpress.commedchemexpress.com Its chemical behavior, including receptor binding, is considered virtually identical to that of unlabeled urapidil. The four deuterium (B1214612) atoms introduce a negligible change in its conformational structure and electronic properties, thus it is expected to exhibit the same binding affinity and selectivity for α1-adrenoceptors and 5-HT1A receptors as the parent compound. medchemexpress.com
The key utility of this compound in these models is to ensure the accuracy and precision of urapidil quantification in competitive binding assays and other quantitative pharmacological experiments. clearsynth.comresearchgate.net By adding a known amount of this compound to the experimental setup, researchers can correct for any loss of analyte during sample preparation and analysis, thereby obtaining more reliable data on the receptor binding characteristics of urapidil.
Investigation of Post-Receptor Signaling Pathways and Intracellular Events
Enzymatic Studies and Kinetic Isotope Effects (KIE)
The introduction of deuterium into the urapidil molecule allows for the investigation of its metabolic fate and the enzymatic processes involved, leveraging the kinetic isotope effect.
Deuteration of a drug molecule can influence its metabolism by altering the rate of enzymatic reactions. medchemexpress.com This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.
Urapidil is primarily metabolized in the liver, with the main metabolite being the p-hydroxylated urapidil, which has significantly less pharmacological activity. e-lactancia.org Another metabolite, O-demethylated urapidil, retains similar biological activity to the parent compound but is formed to a much lesser extent. e-lactancia.org The use of this compound in metabolic studies can help to elucidate the specific enzymes responsible for these transformations and the importance of C-H bond cleavage in the process. The deuterium labeling in this compound provides a tool for advanced studies into its metabolic pathways. scbt.com
The kinetic isotope effect observed with this compound can be a powerful tool for identifying the rate-limiting steps in its biochemical transformation. clearsynth.com If the deuteration is at a site of metabolic oxidation, and a significant decrease in the rate of metabolism is observed compared to the non-deuterated urapidil, it strongly suggests that the cleavage of that specific C-H bond is a rate-limiting step in the metabolic pathway. nih.gov
Assessment of Deuterium's Impact on Enzyme-Substrate Interactions
Pre-Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Theoretical/Animal Models, excluding human data)
In the realm of pre-clinical research, the development of robust pharmacokinetic and pharmacodynamic (PK/PD) models is fundamental to understanding a drug's behavior and predicting its efficacy. These models rely on precise and accurate measurement of the drug's concentration in biological matrices over time. This compound, a deuterium-labeled stable isotope of Urapidil, serves as a critical analytical tool, particularly in mass spectrometry-based quantification, to ensure the integrity of the data underpinning these pre-clinical models.
Tracer studies are essential for elucidating the disposition kinetics of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). In pre-clinical animal models, this compound is employed as an internal standard in bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to trace the parent compound, Urapidil. innovareacademics.inmedchemexpress.com
The principle of using a stable isotope-labeled internal standard is based on its chemical and physical near-identity to the analyte (Urapidil). this compound and Urapidil exhibit virtually identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. musechem.com However, due to the mass difference imparted by the deuterium atoms, the two compounds are distinguishable by the detector. innovareacademics.inmedchemexpress.com This allows this compound to act as a reliable tracer, correcting for any variability or loss of the analyte during the analytical process. nih.govnih.gov
Pre-clinical research in animal models, such as rats, has utilized this methodology to establish the pharmacokinetic profile of Urapidil. In one such study, a sensitive LC-MS/MS method was validated to quantify Urapidil in rat plasma. Following a single oral administration, key pharmacokinetic parameters were determined, providing a clear picture of the drug's disposition. nih.gov
Table 1: Pharmacokinetic Parameters of Urapidil in Rat Plasma Following a Single Oral Administration (3 mg/kg)
| Parameter | Value (Mean ± SD) | Unit | Reference |
|---|---|---|---|
| Cmax (Maximum Concentration) | 616 ± 73 | ng/mL | nih.gov |
| Tmax (Time to Maximum Concentration) | 0.5 | h | nih.gov |
| AUC(0-24) (Area Under the Curve) | 1841 ± 308 | ng·h/mL | nih.gov |
| t1/2 (Half-life) | 2.47 ± 0.4 | h | nih.gov |
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. nih.govallucent.com A primary goal of IVIVC is to use in vitro data, such as dissolution rate, to predict the in vivo pharmacokinetic profile, thereby reducing the need for extensive animal or human studies during formulation development. nih.govwjarr.com
The establishment of a meaningful IVIVC hinges on the quality of both the in vitro and in vivo data. researchgate.net The in vivo component, which is the measurement of drug concentration in plasma over time, requires a highly accurate and validated bioanalytical method. nih.govnih.gov This is where the role of this compound becomes indispensable.
To build an IVIVC model, different formulations with varying release rates are tested in vitro to determine their dissolution profiles. Subsequently, these formulations are administered to animal subjects, and plasma samples are collected at various time points to determine the in vivo absorption profile. The accuracy of this in vivo data is critical for establishing a valid correlation.
The use of this compound as an internal standard in LC-MS/MS assays ensures the highest degree of accuracy and precision for the quantification of Urapidil in pre-clinical plasma samples. nih.gov It corrects for procedural variations during sample preparation and analysis, which is crucial because biological samples are complex and can exhibit significant matrix effects. nih.gov Failure to account for these variations can lead to erroneous measurements of plasma concentration, rendering any attempted IVIVC invalid. nih.gov
Table 2: Key Components for Establishing an In Vitro-In Vivo Correlation
| Component | Description | Role of this compound |
|---|---|---|
| In Vitro Data | Measurement of drug release from a dosage form over time, typically using a dissolution apparatus. | Not directly involved. |
| In Vivo Data | Measurement of drug concentration in plasma from animal subjects over time after administration of the dosage form. | Crucial. Ensures the accuracy and precision of plasma concentration measurements by serving as an internal standard in bioanalytical assays (e.g., LC-MS/MS). nih.govnih.gov |
| Mathematical Model | A model (e.g., linear regression, deconvolution) that correlates the fraction of drug dissolved in vitro with the fraction of drug absorbed in vivo. nih.govallucent.com | Provides the high-fidelity in vivo data required to build a reliable and predictive model. |
By providing reliable in vivo data, this compound enables researchers to confidently establish a Level A correlation, the most desirable type, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. allucent.com A validated IVIVC can then serve as a surrogate for bioequivalence studies in pre-clinical settings, supporting formulation optimization and quality control with a higher degree of confidence. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| Urapidil |
| This compound |
| O-desmethyl urapidil |
Exploration of Metabolic Pathways and Fate Using Deuterium Labeling
Elucidation of Urapidil's Metabolic Transformations
The biotransformation of urapidil (B1196414) in the body is a complex process involving several key metabolic reactions. The use of isotopically labeled compounds like Urapidil-d4 Hydrochloride is instrumental in dissecting these intricate biochemical networks. scbt.com
Identification of Major and Minor Metabolites
Research has identified several metabolites of urapidil in various species, including humans, rats, and dogs. While the same metabolites are generally formed across these species, their quantities can differ significantly. nih.gov
The primary metabolic pathways for urapidil include:
p-hydroxylation: The addition of a hydroxyl group to the phenyl ring, resulting in p-hydroxy-urapidil (M1). This is the predominant metabolite in humans. nih.govinnovareacademics.ininnovareacademics.in
O-demethylation: The removal of a methyl group from the methoxyphenyl moiety, leading to the formation of O-desmethyl urapidil (M2). nih.govsynzeal.com This, along with p-hydroxy-urapidil, is a significant metabolite in rats. nih.gov
N-demethylation: The removal of a methyl group from the uracil (B121893) portion of the molecule, producing the uracil-N-demethylated metabolite (M3). This is the main metabolite found in dogs. nih.gov
Oxidation: Trace amounts of urapidil-N-oxide (M5) have also been detected, particularly in dog urine. nih.gov
While p-hydroxy-urapidil is the most abundant metabolite in humans, its pharmacological activity is not well-defined. innovareacademics.ininnovareacademics.in In contrast, O-desmethyl urapidil, which is formed in smaller amounts (around 4%), exhibits activity comparable to the parent drug, urapidil. innovareacademics.ininnovareacademics.in
Table 1: Major and Minor Metabolites of Urapidil
| Metabolite | Metabolic Reaction | Predominance in Species | Notes |
|---|---|---|---|
| p-hydroxy-urapidil (M1) | p-hydroxylation | Humans, Rats | The major metabolite in humans. nih.govinnovareacademics.ininnovareacademics.in |
| O-desmethyl urapidil (M2) | O-demethylation | Rats | Exhibits pharmacological activity similar to urapidil. nih.govinnovareacademics.ininnovareacademics.in |
| Uracil-N-demethylated metabolite (M3) | N-demethylation | Dogs | The primary metabolite in dogs. nih.gov |
| Urapidil-N-oxide (M5) | Oxidation | Dogs (trace amounts) | Found in urine. nih.gov |
Tracing Metabolic Routes using Deuterium (B1214612) Labels
The deuterium atoms in this compound act as a stable isotopic label, which does not significantly alter the compound's chemical properties but provides a distinct mass signature. medchemexpress.comdovepress.com This allows researchers to use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the parent drug and its metabolites with high precision and sensitivity. scbt.comismrm.org
The use of deuterium labeling facilitates:
Enhanced Tracking: The distinct isotopic signature of Urapidil-d4 allows it to be easily distinguished from its non-deuterated counterpart and other endogenous molecules. scbt.com
Kinetic Analysis: It enables more precise measurements of reaction kinetics and metabolic rates. scbt.comismrm.org
Pathway Elucidation: By following the deuterium label, researchers can map the complex transformations the drug undergoes in the body. scbt.comhyphadiscovery.comresearchgate.net
This approach has been fundamental in quantitative omics studies, allowing for the determination of metabolic flux and turnover rates of various biomolecules. nih.gov
Impact of Deuteration on Metabolic Stability and Clearance Mechanisms
The substitution of hydrogen with deuterium can have a notable effect on a drug's metabolic profile, primarily due to the "deuterium kinetic isotope effect" (KIE). dovepress.comjuniperpublishers.com
Influence on Cytochrome P450 (CYP) Mediated Metabolism
The metabolism of many drugs, including urapidil, is heavily reliant on the cytochrome P450 (CYP) family of enzymes, which are primarily located in the liver. nih.govopenanesthesia.org These enzymes catalyze Phase I metabolic reactions, such as oxidation, which often involve the cleavage of a carbon-hydrogen (C-H) bond. juniperpublishers.comopenanesthesia.org
Deuteration can influence CYP-mediated metabolism in the following ways:
Increased Bond Strength: The carbon-deuterium (C-D) bond is stronger than the C-H bond. juniperpublishers.com
Slower Reaction Rate: Consequently, the cleavage of a C-D bond by CYP enzymes is slower than the cleavage of a C-H bond. This is the basis of the deuterium kinetic isotope effect. dovepress.com
Enhanced Metabolic Stability: By slowing down the rate of metabolism, deuteration can increase the metabolic stability of a drug, leading to a longer biological half-life. dovepress.comjuniperpublishers.com
However, the effect of deuteration on CYP450 metabolism is complex and can vary depending on the specific drug, the position of deuteration, and the particular CYP isozyme involved. juniperpublishers.complos.org
Modulation of Enzyme Activity by Deuterium
The deuterium kinetic isotope effect can lead to a reduction in the rate of systemic clearance, thereby prolonging the drug's presence in the body. juniperpublishers.com This modulation of enzyme activity can be advantageous in drug design, potentially leading to improved pharmacokinetic profiles. dovepress.comjuniperpublishers.com
Furthermore, deuteration can sometimes lead to "metabolic shunting." This occurs when the metabolism of the drug is redirected away from a pathway that might produce toxic metabolites, potentially leading to a safer drug profile. juniperpublishers.com
Role of this compound in Studying Drug-Drug Interactions at a Metabolic Level
Drug-drug interactions often occur at the level of metabolic enzymes, particularly the cytochrome P450 system. nih.gov One drug can act as an inhibitor or an inducer of a specific CYP isozyme, thereby affecting the metabolism of another drug that is a substrate for the same enzyme. nih.govopenanesthesia.org
This compound is a valuable tool for investigating such interactions. By using this labeled compound, researchers can:
Precisely Quantify Changes in Metabolism: In the presence of a potential interacting drug, changes in the metabolic rate of Urapidil-d4 can be accurately measured.
Identify Specific CYP Involvement: By using specific inhibitors or inducers of various CYP isozymes, it is possible to pinpoint which enzymes are primarily responsible for urapidil's metabolism and how this is affected by other drugs.
Predict Clinical Interactions: Understanding these interactions at a metabolic level can help predict and prevent clinically significant drug-drug interactions, which can lead to toxicity or reduced efficacy. nih.gov
Computational and Theoretical Approaches in Urapidil D4 Hydrochloride Research
Molecular Dynamics Simulations for Receptor Binding and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of Urapidil-d4 Hydrochloride, MD simulations can elucidate the intricate details of its binding to target receptors, primarily the α1-adrenoceptor and the 5-HT1A receptor. medchemexpress.comnih.gov These simulations provide a dynamic view of the conformational changes in both the ligand and the receptor upon binding, which is crucial for understanding the determinants of binding affinity and selectivity.
MD simulations on homology models of the α1A-adrenoceptor have been conducted to examine the binding of various antagonists. nih.gov Such studies reveal key interactions between the ligand and specific amino acid residues within the receptor's binding pocket. For this compound, MD simulations can compare its binding dynamics to that of non-deuterated Urapidil (B1196414). The introduction of deuterium (B1214612) is not expected to significantly alter the binding conformation, as the molecular shape remains largely unchanged. However, subtle effects on the vibrational modes of the molecule could influence the energetics of binding.
A representative (hypothetical) data table from such a study might compare the binding free energies of Urapidil and its deuterated analog with the α1A-adrenoceptor.
| Compound | Target Receptor | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Urapidil Hydrochloride | α1A-Adrenoceptor | -9.8 ± 0.5 | Asp106, Phe175, Trp184 |
| This compound | α1A-Adrenoceptor | -9.9 ± 0.6 | Asp106, Phe175, Trp184 |
Quantum Mechanical Calculations for Understanding Kinetic Isotope Effects
Quantum mechanical (QM) calculations are essential for understanding the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect is central to the rationale for developing deuterated drugs. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, making it more difficult to break. researchgate.net QM calculations can precisely model these differences in bond energies and vibrational frequencies.
In the case of this compound, deuteration at specific positions is intended to slow down metabolic processes that involve the cleavage of C-H bonds. QM calculations can be used to predict the magnitude of the KIE for the metabolic reactions of Urapidil. These calculations can help identify which positions on the molecule, when deuterated, will have the most significant impact on metabolic stability. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. nih.gov
Below is a hypothetical table illustrating the kind of data that QM calculations could provide regarding the KIE for a key metabolic reaction of Urapidil.
| Reaction | Calculated Activation Energy (C-H) (kcal/mol) | Calculated Activation Energy (C-D) (kcal/mol) | Predicted KIE (kH/kD) |
|---|---|---|---|
| O-demethylation | 25.3 | 26.5 | 5.8 |
| Aromatic Hydroxylation | 22.1 | 22.3 | 1.2 |
In Silico Prediction of Metabolic Soft Spots and Deuterium's Influence
The identification of "metabolic soft spots"—positions on a molecule that are most susceptible to metabolism—is a critical step in drug design. In silico tools can predict these soft spots based on the molecule's structure and known metabolic pathways. researchgate.nettandfonline.com For Urapidil, the primary metabolic routes include hydroxylation of the phenyl ring and O-demethylation. e-lactancia.org
Software programs can rank the likelihood of metabolism at different sites on the Urapidil molecule. By incorporating knowledge of the KIE, these predictions can be refined for this compound. The deuteration of a predicted metabolic soft spot is expected to decrease the rate of metabolism at that site, potentially leading to a more favorable pharmacokinetic profile. researchgate.net This can result in increased drug exposure and a longer half-life. juniperpublishers.com It may also lead to "metabolic switching," where the body metabolizes the drug through an alternative, previously minor pathway. juniperpublishers.com
A representative table from an in silico metabolic prediction study might look as follows:
| Metabolic Site on Urapidil | Predicted Likelihood of Metabolism (%) | Predicted Effect of Deuteration |
|---|---|---|
| Methoxy group (O-demethylation) | 65 | Significantly Reduced Metabolism |
| Para-position of phenyl ring (Hydroxylation) | 25 | Slightly Reduced Metabolism |
| Propyl chain | 10 | Minimal Effect |
Pharmacophore Modeling and Ligand Design Studies
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.govacs.org For α1-adrenoceptor antagonists like Urapidil, pharmacophore models have been developed that typically include features such as a positive ionizable group, a hydrogen bond acceptor, and aromatic rings. nih.govsioc-journal.cn
These models are valuable for designing new ligands with potentially improved affinity and selectivity. In the context of this compound, pharmacophore modeling can be used to ensure that the deuterated analog retains the necessary features for optimal receptor interaction. While deuteration does not change the fundamental pharmacophoric elements, these models can be used in virtual screening to explore other structural modifications to the Urapidil scaffold in combination with deuteration. This could lead to the design of novel analogs with enhanced therapeutic properties.
A hypothetical pharmacophore model for α1A-adrenoceptor antagonists, relevant to Urapidil, is described in the table below.
| Pharmacophoric Feature | Geometric Constraint (Distance Å) | Corresponding Moiety in Urapidil |
|---|---|---|
| Positive Ionizable (PI) | - | Piperazine (B1678402) nitrogen |
| Hydrogen Bond Acceptor (HBA) | PI to HBA: 4.5 - 5.5 | Uracil (B121893) carbonyl oxygen |
| Aromatic Ring (AR1) | PI to AR1: 3.0 - 4.0 | Methoxyphenyl ring |
| Aromatic Ring (AR2) | HBA to AR2: 6.0 - 7.0 | Uracil ring |
Future Research Directions and Emerging Applications
Development of Novel Deuterated Analogues for Enhanced Research Utility
The strategic replacement of hydrogen with deuterium (B1214612) is a powerful method in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.gov This "deuteration" can significantly alter a compound's pharmacokinetic profile by slowing down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.comnih.gov This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov
Table 1: Potential Advantages of Novel Deuterated Urapidil (B1196414) Analogues
| Feature | Potential Advantage for Research Utility | Scientific Principle |
| Increased Metabolic Stability | Longer half-life in vitro and in vivo, allowing for lower or less frequent dosing in preclinical models. nih.govnih.gov | Kinetic Isotope Effect (KIE) slows C-D bond cleavage at metabolic sites. nih.gov |
| Altered Metabolite Profile | Reduced formation of potentially toxic or non-selective metabolites. cdnsciencepub.comnih.gov | "Metabolic switching" may divert biotransformation to alternative pathways. nih.gov |
| Enhanced Bioavailability | Improved systemic exposure after administration. nih.gov | Reduced first-pass metabolism. |
| Probing Enzyme Mechanisms | Tools to study the specific contributions of different metabolic pathways to Urapidil's overall clearance. nih.gov | Comparing the metabolism of various selectively deuterated analogues can reveal rate-limiting steps. |
Integration of Urapidil-d4 Hydrochloride in Multi-Analyte Bioanalytical Platforms
In fields like clinical toxicology, forensic analysis, and therapeutic drug monitoring, there is a growing need for analytical methods that can simultaneously quantify multiple substances in a single sample. This compound is ideally suited for integration into such multi-analyte bioanalytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.intexilajournal.com
As a deuterated internal standard, Urapidil-d4 exhibits nearly identical chemical and physical properties to the parent drug, Urapidil. clearsynth.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process and improving the accuracy and precision of quantification. texilajournal.comclearsynth.com
A key application is in methods designed to detect and quantify various piperazine-based compounds. For example, 1-(2-methoxyphenyl)piperazine (B120316) (MeOPP), a known metabolite of Urapidil, is also a designer drug. nih.gov Analytical platforms developed for screening designer drugs can incorporate Urapidil-d4 as an internal standard to ensure the accurate measurement of not only Urapidil but also its metabolites alongside other drugs of abuse. innovareacademics.inresearchgate.net Its use in validated UPLC-MS/MS methods for quantifying Urapidil in human plasma for pharmacokinetic studies demonstrates its reliability and reproducibility. innovareacademics.inresearchgate.net
Application in Advanced Mechanistic Toxicology Studies (Pre-clinical)
Understanding the mechanisms underlying a drug's toxicity is crucial for preclinical safety assessment. Stable isotope-labeled compounds like this compound are invaluable tools in these mechanistic toxicology studies. nih.gov By comparing the toxicological effects of the parent drug with its deuterated, metabolically-blocked analogue, researchers can distinguish between toxicity caused by the parent compound and that caused by its metabolites. nih.gov
For Urapidil, preclinical studies have identified sedation and effects on body weight at high doses. e-lactancia.org Furthermore, studies have characterized various degradation products that form under stress conditions, and in silico tools have been used to predict their potential toxicity. researchgate.net Urapidil-d4 can be used in preclinical models (e.g., cell cultures or animal studies) to investigate the specific toxicological roles of Urapidil's main metabolites, such as the p-hydroxylated and O-desmethylated forms. innovareacademics.innih.gov If a specific adverse effect is observed with Urapidil but is absent or reduced in the presence of Urapidil-d4, it strongly implicates a metabolite in that toxic pathway. cdnsciencepub.comnih.gov This approach, sometimes integrated with toxicogenomics, helps identify specific gene and protein expression changes associated with metabolite-driven toxicity.
Exploration of Isotopic Effects Beyond Pharmacokinetics
The primary application of deuteration in drug development is to leverage the kinetic isotope effect to alter pharmacokinetics. nih.gov However, the substitution of hydrogen with deuterium can have more subtle effects that go beyond metabolic stability. cdnsciencepub.comnih.gov These non-pharmacokinetic effects represent an emerging area of research.
While deuterated compounds are generally considered to have the same size, shape, and biological activity as their hydrogen counterparts, minor differences in physicochemical properties can arise. gabarx.comwikipedia.org These can include slight changes in lipophilicity and acidity (pKa), which could potentially influence interactions with biological macromolecules. gabarx.com For example, some studies have suggested that deuteration can affect protein binding or the dynamics of drug-receptor interactions. mdpi.comnih.gov The C-D bond is slightly shorter and less polarizable than the C-H bond, which could, in theory, alter van der Waals interactions within a receptor's binding pocket. wikipedia.org While these effects are often considered insignificant, they are an area of active investigation. mdpi.comresearchgate.net Future research on this compound could explore whether its binding affinity to α1-adrenoceptors or 5-HT1A receptors differs subtly from that of Urapidil, providing deeper insights into the nature of these molecular interactions. medchemexpress.com
Standardization of Deuterated Reference Materials in Global Research Initiatives
The reliability and reproducibility of scientific research depend heavily on the quality of reference materials. nist.govnih.gov For deuterated compounds like this compound, which are used as internal standards for precise quantification, rigorous standardization is essential. clearsynth.compubcompare.ai Global research initiatives and regulatory bodies require that such standards be of high purity, well-characterized, and traceable to a common benchmark. nist.govnih.gov
Key considerations for the standardization of deuterated reference materials include:
Isotopic Purity: The percentage of deuterium enrichment must be high and accurately determined to prevent analytical interference.
Chemical Purity: The material must be free from impurities, particularly any residual unlabeled parent drug, which could compromise the accuracy of quantitative assays. texilajournal.com
Traceability: The material's certified value should be traceable through an unbroken chain of calibrations to fundamental standards, such as those maintained by national metrology institutes. nist.goveuropa.eu
Comprehensive Documentation: A certificate of analysis should provide detailed information on the material's identity, purity, and characterization methods.
Organizations like the International Organization for Standardization (ISO) provide guidelines for the production and certification of reference materials. nih.gov Ensuring that this compound and other deuterated standards meet these international criteria is crucial for harmonizing data across different laboratories and supporting the validity of pharmacokinetic and toxicological studies worldwide. texilajournal.comnist.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Urapidil-d4 Hydrochloride in pharmaceutical formulations?
Methodological Answer: Reverse-phase HPLC with UV detection is widely used for purity and quantification analysis. Key parameters include:
- Column : C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size) .
- Mobile Phase : A gradient or isocratic mixture of methanol and phosphate buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH-adjusted) .
- Detection : UV at 207–210 nm, optimized for deuterated analogs .
- Validation : Follow USP guidelines for linearity (1–10 µg/mL range), recovery (98–102%), and precision (RSD <2%) .
Q. How should researchers validate the synthesis of this compound?
Methodological Answer: Validate synthesis using:
- NMR Spectroscopy : Confirm deuterium incorporation at specified positions (e.g., ²H-NMR for isotopic purity) .
- Mass Spectrometry (MS) : Compare molecular ion peaks with theoretical masses (e.g., [M+H]+ for Urapidil-d4 vs. non-deuterated analog) .
- Elemental Analysis : Verify stoichiometry of hydrochloride salt (Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How can researchers design stability studies to assess this compound under stress conditions?
Methodological Answer: Follow ICH Q1A guidelines for forced degradation studies:
Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound?
Methodological Answer: Address discrepancies through:
- Dose-Response Calibration : Ensure linearity across concentrations (e.g., 0.1–10 µM in plasma matrices) .
- Matrix Effects Control : Use deuterated internal standards (e.g., Urapidil-d8) to correct for ion suppression in LC-MS .
- Cross-Study Validation : Compare results with prior isotopic tracer studies (e.g., deuterated clonidine models) and apply meta-analysis tools (e.g., ANOVA for inter-lab variability) .
Q. How can isotopic effects of deuterium in this compound impact receptor binding studies?
Methodological Answer:
- In Vitro Binding Assays : Compare dissociation constants (Kd) of Urapidil-d4 vs. non-deuterated analogs using radioligand displacement (e.g., α1-adrenergic receptors) .
- Kinetic Isotope Effect (KIE) Analysis : Measure rate differences in metabolic pathways (e.g., CYP450-mediated oxidation) via LC-MS/MS .
- Statistical Validation : Use Student’s t-test for significance (p <0.05) in Kd/KIE differences .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent efficacy of this compound?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Quality Control (QC) Protocols : Implement in-process checks (e.g., reaction intermediates via TLC) .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate synthesis parameters (e.g., temperature, pH) with purity .
- Interlaboratory Studies : Share batches with collaborating labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
